Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
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Overview
Description
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound . It belongs to the class of organic compounds known as oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .
Molecular Structure Analysis
The molecular structure of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is characterized by a phenyl group attached to a tetrahydronaphthalen-1-yl group via a methanamine linkage . The InChI code for this compound is provided in the references .
Physical And Chemical Properties Analysis
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has a molecular weight of 237.34 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is present in many important synthetic drug molecules, which bind with high affinity to multiple receptors, aiding in the development of new useful derivatives .
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
The compound “naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate” was synthesized using a similar structure to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” via the copper (I)-catalyzed alkyne–azide cycloaddition reaction . This compound is a new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group .
Applications in Drug Discovery
1,2,3-triazoles, which can be synthesized from compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine”, have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Inhibition of SHP1 Activity
Compounds similar to “Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine” can be used to trace and inhibit the activity of SHP1, a protein tyrosine phosphatase . This is significant for advancing the integration of diagnosis and treatment of diseases related to SHP1 .
Mechanism of Action
Target of Action
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a complex compound with potential biological activity. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These compounds can affect pathways related to inflammation, viral replication, cancer progression, and more .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory and antioxidant activity . For example, certain indole derivatives have been found to exhibit potent antiviral activity .
properties
IUPAC Name |
phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCWBZKFRQWBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
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